Stannane, tributyl(3-ethenyl-2,4-dimethylphenyl)-
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Overview
Description
Stannane, tributyl(3-ethenyl-2,4-dimethylphenyl)- is an organotin compound with the molecular formula C22H38Sn. It is a derivative of stannane, where three butyl groups and one 3-ethenyl-2,4-dimethylphenyl group are attached to the tin atom. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(3-ethenyl-2,4-dimethylphenyl)- typically involves the reaction of tributylstannyl chloride with 3-ethenyl-2,4-dimethylphenyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl(3-ethenyl-2,4-dimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups attached to the tin atom.
Scientific Research Applications
Stannane, tributyl(3-ethenyl-2,4-dimethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of stannane, tributyl(3-ethenyl-2,4-dimethylphenyl)- involves its ability to form stable carbon-tin bonds. These bonds facilitate various chemical reactions, such as coupling reactions, by providing a stable intermediate that can undergo further transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Stannane, tributylethenyl-: Similar in structure but with different substituents on the phenyl ring.
Tributylstannylacetylene: Contains an acetylene group instead of the 3-ethenyl-2,4-dimethylphenyl group.
Tributyl(4-(1,2,2-triphenylethenyl)phenyl)stannane: Another derivative with different substituents on the phenyl ring.
Uniqueness
Stannane, tributyl(3-ethenyl-2,4-dimethylphenyl)- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. This makes it particularly useful in certain organic synthesis applications where other similar compounds may not be as effective.
Properties
CAS No. |
820964-83-8 |
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Molecular Formula |
C22H38Sn |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
tributyl-(3-ethenyl-2,4-dimethylphenyl)stannane |
InChI |
InChI=1S/C10H11.3C4H9.Sn/c1-4-10-8(2)6-5-7-9(10)3;3*1-3-4-2;/h4-6H,1H2,2-3H3;3*1,3-4H2,2H3; |
InChI Key |
ITURLVPBRXFMKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=C(C=C1)C)C=C)C |
Origin of Product |
United States |
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